molecular formula C26H34N2O3 B571988 4-Quinolone-3-Carboxamide CB2 Ligand CAS No. 1314230-69-7

4-Quinolone-3-Carboxamide CB2 Ligand

Cat. No.: B571988
CAS No.: 1314230-69-7
M. Wt: 422.6 g/mol
InChI Key: YGNQQLUXHGNAEG-UHFFFAOYSA-N
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Description

4-Quinolone-3-carboxamide CB2 ligand is a selective, high-affinity ligand of the cannabinoid receptor type-2 (CB2). Cannabinoid receptors, including CB1 and CB2, are part of the G-protein-coupled receptor family. While CB1 receptors are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues such as the immune system . The compound has shown potential in treating various conditions, including osteoporosis and pain management .

Mechanism of Action

Target of Action

The primary target of the 4-Quinolone-3-Carboxamide CB2 Ligand is the Cannabinoid Receptor Type-2 (CB2) . This receptor belongs to the large family of G-protein-coupled receptors and is primarily located in peripheral nerve tissues such as immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes . It also has a presence in the Central Nervous System (CNS) .

Mode of Action

The this compound is a selective, high-affinity ligand of the CB2 receptor . It interacts with the CB2 receptor, displaying an in vitro Ki value of 0.6 nM . The ligand’s interaction with the CB2 receptor can induce changes in the receptor’s active or inactive states .

Biochemical Pathways

The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. Activation of the CB2 receptor can regulate energy metabolism disorders and has potential therapeutic effects in various disease models .

Pharmacokinetics

The balance between selectivity, activity, and pharmacokinetic properties is crucial in the design and synthesis of selective cb2 agonists .

Result of Action

In animal studies, the this compound at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . , suggesting that the ligand might behave as an inverse agonist.

Action Environment

It’s known that the balance between hydrophilic and lipophilic properties is important for cb2 ligands . This balance can be influenced by various environmental factors, which in turn can affect the ligand’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .

Cellular Effects

The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .

Dosage Effects in Animal Models

In animal studies, it was found that the this compound at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the this compound might behave as an inverse agonist .

Metabolic Pathways

It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .

Transport and Distribution

Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .

Preparation Methods

The synthesis of 4-Quinolone-3-carboxamide CB2 ligand involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Quinolone-3-carboxamide CB2 ligand undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a model for studying the structure-activity relationship (SAR) of CB2 ligands. Researchers utilize it to explore how different substitutions on the quinolone scaffold affect binding affinity and selectivity towards the CB2 receptor.

Biology

In biological studies, 4-Quinolone-3-Carboxamide CB2 Ligand is employed to investigate the role of CB2 receptors in immune responses and inflammatory processes. Its selective action allows researchers to discern the specific pathways mediated by CB2 activation .

Medicine

The ligand shows promise in therapeutic applications:

  • Pain Management : In vivo studies have demonstrated that at a dose of 6 mg/kg, it exhibits significant antinociceptive activity in formalin tests, suggesting its potential as an analgesic agent .
  • Bone Health : The compound is being researched for its effects on osteoporosis, indicating its potential role in bone metabolism regulation .

Case Study 1: Antinociceptive Activity

In a study involving mice, administration of the ligand resulted in significant pain relief during formalin tests. The analgesic effect was not significantly reversed by CB2 antagonists, suggesting that it may function as an inverse agonist rather than a simple agonist .

Case Study 2: Osteoporosis Treatment

Research indicates that selective modulation of the CB2 receptor can positively influence bone density and health. The ligand's ability to selectively bind to CB2 makes it a candidate for developing treatments aimed at preventing or treating osteoporosis .

Comparison with Similar Compounds

4-Quinolone-3-carboxamide CB2 ligand is unique due to its high selectivity and affinity for the CB2 receptor. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its high selectivity and affinity for the CB2 receptor.

Biological Activity

4-Quinolone-3-Carboxamide derivatives have emerged as significant compounds in pharmacology, particularly for their interaction with the cannabinoid type 2 (CB2) receptor. This receptor is primarily involved in modulating immune responses and has become a target for treating various inflammatory and neurodegenerative conditions. The biological activity of these ligands, specifically their selectivity and efficacy at the CB2 receptor, is crucial for their therapeutic potential.

4-Quinolone-3-Carboxamide compounds exhibit a unique structure that allows them to interact selectively with the CB2 receptor. The core quinolone structure is characterized by its bicyclic system, which contributes to its binding affinity. Modifications at various positions, particularly the amide group, can significantly influence the biological activity of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • Selectivity : 4-Quinolone-3-Carboxamide ligands demonstrate high selectivity for CB2 over CB1 receptors, with Ki values indicating substantial binding affinity (e.g., 0.6 nM for CB2) compared to over 10,000 nM for CB1 .
  • Inverse Agonism : Some derivatives act as inverse agonists at the CB2 receptor, which may provide therapeutic benefits without the psychoactive effects associated with CB1 activation .

In Vitro Studies

In vitro assays have demonstrated that 4-Quinolone-3-Carboxamide ligands can modulate various signaling pathways associated with the CB2 receptor:

  • GTPγS Binding Assays : These assays reveal that certain ligands can activate G-protein signaling pathways, leading to downstream effects such as ERK1/2 phosphorylation and modulation of cAMP levels .
  • Biased Signaling : Some ligands exhibit biased signaling, selectively activating certain pathways over others, which may enhance their therapeutic profile while minimizing side effects .

In Vivo Studies

Animal studies have provided insights into the analgesic properties of these compounds:

  • Antinociceptive Effects : In a formalin test, administration of 4-Quinolone-3-Carboxamide at doses of 6 mg/kg resulted in significant antinociceptive activity. Notably, this effect was not fully reversible by CB2 antagonists, suggesting an inverse agonist mechanism .
  • Therapeutic Potential : The ability to reduce pain responses without psychotropic effects positions these compounds as promising candidates for treating chronic pain conditions and inflammatory diseases .

Case Studies

Several studies highlight the therapeutic potential of 4-Quinolone-3-Carboxamide derivatives:

  • Chronic Pain Management : A study demonstrated that a specific derivative reduced pain in models of neuropathic pain without affecting cognitive functions typically associated with CB1 receptor activation .
  • Neuroprotection : Research has indicated that certain compounds can protect against neuroinflammatory conditions by modulating microglial activity through selective CB2 activation, thus reducing inflammation in models of Alzheimer's disease .

Data Table: Summary of Biological Activity

Compound NameKi (nM)Selectivity (CB2/CB1)Mechanism of ActionIn Vivo Efficacy
4-Quinolone-3-Carboxamide A0.6>10,000Inverse AgonistSignificant analgesia
4-Quinolone-3-Carboxamide B12.6>8000Partial AgonistModerate analgesia
4-Quinolone-3-Carboxamide C5.0>5000Full AgonistAntinociceptive effects

Properties

IUPAC Name

N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNQQLUXHGNAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043048
Record name N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314230-69-7
Record name N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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